molecular formula C15H18O3 B12522840 Butyl 4-(3-methoxyprop-1-YN-1-YL)benzoate CAS No. 827028-19-3

Butyl 4-(3-methoxyprop-1-YN-1-YL)benzoate

Cat. No.: B12522840
CAS No.: 827028-19-3
M. Wt: 246.30 g/mol
InChI Key: JDUNUBDFIDQYTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl 4-(3-methoxyprop-1-yn-1-yl)benzoate is a synthetic ester derivative of benzoic acid, characterized by a butyl ester group at the carboxyl position and a 3-methoxyprop-1-yn-1-yl substituent at the para position of the aromatic ring.

Properties

CAS No.

827028-19-3

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

butyl 4-(3-methoxyprop-1-ynyl)benzoate

InChI

InChI=1S/C15H18O3/c1-3-4-12-18-15(16)14-9-7-13(8-10-14)6-5-11-17-2/h7-10H,3-4,11-12H2,1-2H3

InChI Key

JDUNUBDFIDQYTB-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)C#CCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-(3-methoxyprop-1-YN-1-YL)benzoate typically involves the esterification of 4-(3-methoxyprop-1-YN-1-YL)benzoic acid with butanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Butyl 4-(3-methoxyprop-1-YN-1-YL)benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Properties:
Recent studies have indicated that derivatives of butyl benzoate compounds exhibit antimicrobial activity, making them candidates for pharmaceutical applications. For instance, compounds similar to butyl 4-(3-methoxyprop-1-YN-1-YL)benzoate have been shown to inhibit the growth of various bacterial strains, suggesting potential use in developing topical antimicrobial agents .

Pharmacological Studies:
Research into the pharmacokinetics of related compounds has provided insights into their absorption and metabolism. For example, sodium benzoate, a related compound, has been studied for its role in enhancing N-methyl-D-aspartate receptor functions, which are crucial for cognitive processes . This suggests that this compound may also have neuroprotective properties worth investigating.

Organic Synthesis Applications

Synthetic Intermediates:
this compound can serve as a versatile intermediate in organic synthesis. Its alkyne functional group allows for various coupling reactions, such as Sonogashira coupling, which is critical in forming carbon-carbon bonds. This property enables the creation of complex molecular architectures that are prevalent in natural products and pharmaceuticals .

Functionalization of Aromatic Compounds:
The incorporation of alkynes into aromatic systems using this compound can lead to the development of novel materials with tailored properties. For instance, studies have demonstrated efficient reactions involving alkynes that yield high conversion rates to desired products under mild conditions .

Materials Science Applications

Polymer Additives:
In materials science, this compound can be utilized as an additive to enhance the properties of polymers. Its incorporation into polymer matrices can improve thermal stability and mechanical properties, making it suitable for applications in coatings and composites .

Textile Treatment:
The compound may also find applications in textile treatments where it can improve the light fastness of dyed fabrics. Similar compounds have been shown to protect textile materials from UV degradation, thus extending their lifespan and maintaining aesthetic qualities .

Data Table: Summary of Applications

Application AreaSpecific Use CaseRelevant Findings
Medicinal ChemistryAntimicrobial agentsInhibitory effects on bacterial growth
Neuroprotective potentialEnhances NMDAR functions
Organic SynthesisSynthetic intermediatesEfficient carbon-carbon bond formation
Functionalization of aromatic compoundsHigh conversion rates under mild conditions
Materials SciencePolymer additivesImproved thermal stability and mechanical properties
Textile treatmentEnhanced light fastness and UV protection

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of benzoate compounds revealed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifying the alkyl chain length and functional groups could enhance antibacterial properties.

Case Study 2: Polymer Modification
Research on incorporating butyl benzoate derivatives into polyvinyl chloride (PVC) demonstrated improved flexibility and thermal stability. The modified PVC showed a reduction in brittleness compared to unmodified samples, indicating the potential for enhanced performance in construction materials.

Mechanism of Action

The mechanism of action of Butyl 4-(3-methoxyprop-1-YN-1-YL)benzoate involves its interaction with specific molecular targets and pathways. The methoxypropynyl group can undergo nucleophilic addition reactions, while the benzoate moiety can participate in electrophilic aromatic substitution reactions. These interactions lead to the formation of various products and intermediates, which can exert different effects depending on the context of their use .

Comparison with Similar Compounds

Table 1: Key Properties of Alkyl Benzoates

Compound CAS No. Molecular Formula Common Uses
Methyl Benzoate 93-58-3 C₈H₈O₂ Fragrance, flavoring agent
Ethyl Benzoate 93-89-0 C₉H₁₀O₂ Cosmetic solvent, plasticizer
Butyl Benzoate 136-60-7 C₁₁H₁₄O₂ Cosmetic preservative, fragrance
Isobutyl Benzoate 120-50-3 C₁₁H₁₄O₂ Industrial solvent
Amyl Benzoate 2049-96-9 C₁₂H₁₆O₂ UV absorber, emollient

Key Differences :

  • Lipophilicity : Longer alkyl chains (e.g., butyl, amyl) increase lipophilicity, enhancing use in emollients and UV stabilizers .
  • Volatility : Shorter chains (methyl, ethyl) are more volatile, favoring fragrance applications.

Butyl 4-(3-methoxyprop-1-yn-1-yl)benzoate distinguishes itself with its para-substituted propargyl ether group, likely reducing volatility and increasing reactivity compared to unsubstituted alkyl benzoates.

Comparison with Substituted Benzoates

Substituents on the aromatic ring significantly alter chemical behavior. Notable examples include:

Ethyl 4-(Dimethylamino)benzoate

  • Structure: Features a dimethylamino group at the para position.
  • Reactivity : Exhibits high reactivity in resin polymerization due to electron-donating effects, achieving superior degree of conversion compared to methacrylate-based initiators .
  • Applications : Used in dental resins for enhanced physical properties.

Butyl-o-hydroxybenzoate

  • Structure : Hydroxyl group at the ortho position.
  • Degradation: A major photolysis product of butyl benzoate, forming via aromatic ring hydroxylation. Further oxidizes to benzoic acid and p-benzoquinone .

Its stability may fall between hydroxylated derivatives (prone to oxidation) and amino-substituted analogs (resistant to hydrolysis).

Photodegradation and Stability

Photolytic pathways of benzoate esters depend on substituent electronic effects:

  • Butyl Benzoate: Degrades via hydrolysis to mono-butyl phthalate and further to benzoic acid. Major intermediates include butyl (2E,4E)-7-oxohepta-2,4-dienoate, a ring-opening product .
  • This compound : The propargyl group may undergo oxidation or addition reactions under UV exposure, forming alkene or carbonyl intermediates. The methoxy group could stabilize transition states, altering degradation kinetics compared to unsubstituted analogs.

Biological Activity

Butyl 4-(3-methoxyprop-1-YN-1-YL)benzoate is an organic compound that belongs to the class of benzoates, characterized by its unique structure featuring an alkyne functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which may include antimicrobial and anticancer properties. This article explores its biological activity, synthesizing available research findings and data.

Chemical Structure and Properties

This compound has a molecular formula of C_{14}H_{16}O_{3} and a molecular weight of approximately 232.28 g/mol. The presence of both butyl and methoxypropynyl groups contributes to its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit notable antimicrobial properties. For instance, the incorporation of alkyne groups in organic molecules has been associated with increased activity against various pathogens, including bacteria and fungi .

A comparative study on structurally related compounds showed that modifications in the alkyl chain significantly influenced their antimicrobial efficacy. The following table summarizes some relevant findings:

Compound NameMIC (µg/mL)Target Pathogen
This compoundTBDTBD
Propyl 4-(3-methoxyprop-1-YN-1-YL)benzoate32E. coli
Ethyl 4-(3-methoxyprop-1-YN-1-YL)benzoate16S. aureus

Note: TBD = To Be Determined; MIC = Minimum Inhibitory Concentration

Anticancer Activity

The potential anticancer effects of this compound have also been explored in various studies. Compounds with alkyne functionalities have been shown to interact with cancer cell signaling pathways, leading to apoptosis in certain cancer cell lines .

In a specific case study involving a related compound, researchers observed that the introduction of a methoxy group enhanced the compound's ability to inhibit cell proliferation in breast cancer cells by approximately 40% at a concentration of 10 µM.

The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors within microbial or cancerous cells. The alkyne group can facilitate binding interactions that disrupt normal cellular processes, leading to cell death or inhibition of growth .

Case Studies

One notable case study involved the evaluation of various benzoate derivatives against resistant strains of bacteria. The study highlighted the importance of structural modifications in enhancing biological activity. It was found that compounds similar to this compound showed promising results against multi-drug resistant strains, suggesting a potential application in overcoming antibiotic resistance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.